molecular formula C13H14BrN3O3S B4597580 methyl 3-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-2-thiophenecarboxylate

methyl 3-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-2-thiophenecarboxylate

Cat. No.: B4597580
M. Wt: 372.24 g/mol
InChI Key: VXAGZPGCIHGQGD-UHFFFAOYSA-N
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Description

Methyl 3-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C13H14BrN3O3S and its molecular weight is 372.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.99393 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Michael Addition and Synthesis of Aryl-4H-1-Benzothieno[3,2-b]pyrans : A series of 2-amino-4-aryl-4H-1-benzothieno[3,2-b]pyran-3-carboxylates were synthesized through Michael addition. These compounds were characterized using spectroscopic methods like 1H-NMR, 13C-NMR, and confirmed by X-Ray diffraction, highlighting the methodological approach to creating structurally diverse thiophene-based compounds (Bakhouch et al., 2015).

  • Functionalized Thiophene-Based Pyrazole Amides : Pyrazole-thiophene-based amide derivatives were synthesized via different methodologies, leading to compounds with potential nonlinear optical properties and chemical reactivity. This study utilized DFT calculations to investigate the electronic structure and compute NMR data, which matched well with experimental results, indicating the synthesized compounds' potential applications in material science (Kanwal et al., 2022).

  • Tetrasubstituted Thiophenes Synthesis : A multicomponent protocol was developed for synthesizing tetrasubstituted thiophenes, showcasing a method to create compounds with potential application in various scientific fields. The synthesis process and the structural confirmation of these compounds underscore the versatility and adaptability of thiophene derivatives in research applications (Sahu et al., 2015).

Properties

IUPAC Name

methyl 3-[2-(4-bromo-5-methylpyrazol-1-yl)propanoylamino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3S/c1-7-9(14)6-15-17(7)8(2)12(18)16-10-4-5-21-11(10)13(19)20-3/h4-6,8H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAGZPGCIHGQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(C)C(=O)NC2=C(SC=C2)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-2-thiophenecarboxylate
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methyl 3-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-2-thiophenecarboxylate
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methyl 3-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-2-thiophenecarboxylate
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methyl 3-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-2-thiophenecarboxylate
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methyl 3-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-2-thiophenecarboxylate
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methyl 3-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-2-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.